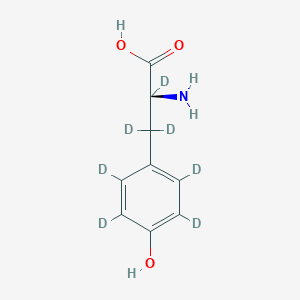
(R)-alpha-Ethyl-alpha-methylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-alpha-Ethyl-alpha-methylbenzylamine is a chiral amine that has been used in various scientific research applications. This compound is also known as ephedrine or pseudoephedrine and is commonly found in over-the-counter cold and allergy medications. The purpose of
Wirkmechanismus
(R)-alpha-Ethyl-alpha-methylbenzylamine acts as a sympathomimetic agent by stimulating the release of norepinephrine and dopamine in the brain. This leads to an increase in heart rate, blood pressure, and respiratory rate. It also has an effect on the central nervous system, leading to increased alertness and decreased appetite.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (R)-alpha-Ethyl-alpha-methylbenzylamine are well-documented. It has a stimulatory effect on the central nervous system, leading to increased alertness and decreased appetite. It also has an effect on the cardiovascular system, leading to increased heart rate and blood pressure. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine has been associated with various side effects such as insomnia, anxiety, and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-alpha-Ethyl-alpha-methylbenzylamine has several advantages and limitations for lab experiments. One of the advantages is its availability and ease of synthesis. It is also a relatively inexpensive compound, making it accessible for researchers. However, the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in lab experiments requires careful consideration due to its potential side effects and the need for proper safety measures.
Zukünftige Richtungen
There are several future directions for the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research. One direction is the development of new drugs and treatments for medical conditions such as ADHD and obesity. Another direction is the study of the compound's effects on the brain and its potential use in cognitive enhancement. Additionally, the use of (R)-alpha-Ethyl-alpha-methylbenzylamine in the synthesis of other compounds can lead to the discovery of new drugs and treatments for various medical conditions.
Conclusion:
(R)-alpha-Ethyl-alpha-methylbenzylamine is a chiral amine that has been used in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research has led to the discovery of new drugs and treatments for various medical conditions. However, its potential side effects and the need for proper safety measures must be considered when using it in lab experiments.
Synthesemethoden
(R)-alpha-Ethyl-alpha-methylbenzylamine can be synthesized through several methods. One of the most common methods is the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride. Another method involves the use of chiral catalysts such as chiral oxazaborolidine to obtain the desired enantiomer. The synthesis of (R)-alpha-Ethyl-alpha-methylbenzylamine is a crucial step in the production of various pharmaceuticals and research chemicals.
Wissenschaftliche Forschungsanwendungen
(R)-alpha-Ethyl-alpha-methylbenzylamine has been used in various scientific research applications. It has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. It has also been used in the synthesis of other compounds such as methamphetamine and amphetamine. The use of (R)-alpha-Ethyl-alpha-methylbenzylamine in scientific research has led to the discovery of new drugs and treatments for various medical conditions.
Eigenschaften
CAS-Nummer |
10181-67-6 |
|---|---|
Produktname |
(R)-alpha-Ethyl-alpha-methylbenzylamine |
Molekularformel |
C10H15N |
Molekulargewicht |
149.23 g/mol |
IUPAC-Name |
(2R)-2-phenylbutan-2-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3/t10-/m1/s1 |
InChI-Schlüssel |
XTTQGFJZEYVZAP-SNVBAGLBSA-N |
Isomerische SMILES |
CC[C@](C)(C1=CC=CC=C1)N |
SMILES |
CCC(C)(C1=CC=CC=C1)N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)








![Bis[4-(2-hydroxyethoxy)phenyl] sulfone](/img/structure/B160617.png)

![6,8-Dimethyl-3H-imidazo[4,5-H]quinoline](/img/structure/B160620.png)

